molecular formula C24H15FN2O2 B10765503 naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate CAS No. 2219324-25-9

naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate

Cat. No.: B10765503
CAS No.: 2219324-25-9
M. Wt: 382.4 g/mol
InChI Key: VBZWFDNXUJTAGG-UHFFFAOYSA-N
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Description

3-CAF, formally known as 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid, 2-naphthalenyl ester, is a synthetic cannabinoid. This compound features a 3-carboxylate-indazole structure with a 1-(2-fluorophenyl) group. It is primarily used for forensic and research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3-CAF involves the reaction of 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid with 2-naphthol in the presence of a suitable coupling reagent. The reaction typically occurs under mild conditions, often using a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography to achieve a high purity level .

Chemical Reactions Analysis

3-CAF undergoes various chemical reactions, including:

Scientific Research Applications

3-CAF is extensively used in forensic and research applications. Its primary use is as an analytical reference standard in mass spectrometry and other analytical techniques. It is also employed in the study of synthetic cannabinoids, helping researchers understand their physiological and toxicological properties. Additionally, 3-CAF is used in the development of new synthetic cannabinoids for potential therapeutic applications .

Mechanism of Action

The exact mechanism of action of 3-CAF is not fully understood. as a synthetic cannabinoid, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

3-CAF is unique among synthetic cannabinoids due to its specific structural features. Similar compounds include:

    1-(2-fluorophenyl)-1H-indazole-3-carboxamide: This compound shares the indazole core but differs in the functional groups attached.

    1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid: Similar to 3-CAF but lacks the naphthalenyl ester group.

    1-(2-fluorophenyl)-1H-indazole-3-carboxylate: Another related compound with different ester groups.

These compounds exhibit varying degrees of potency and selectivity towards cannabinoid receptors, highlighting the uniqueness of 3-CAF in terms of its chemical structure and biological activity .

Properties

CAS No.

2219324-25-9

Molecular Formula

C24H15FN2O2

Molecular Weight

382.4 g/mol

IUPAC Name

naphthalen-2-yl 1-(2-fluorophenyl)indazole-3-carboxylate

InChI

InChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H

InChI Key

VBZWFDNXUJTAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=NN(C4=CC=CC=C43)C5=CC=CC=C5F

Origin of Product

United States

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